Dibutyl 4-hydroxybutyl phosphate
Overview
Description
Dibutyl 4-hydroxybutyl phosphate: is a chemical compound with the molecular formula C12H27O5P and a molecular weight of 282.31 g/mol. It is derived from 4-tetrahydropyranyloxy-butan-1-ol and is a metabolite of phosphoric acid tributyl ester. This compound is used in various applications, including as a building block in chemical synthesis and as a ligand in the extraction of lanthanide ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl 4-hydroxybutyl phosphate can be synthesized through the reaction of 4-tetrahydropyranyloxy-butan-1-ol with phosphoric acid tributyl ester. The reaction typically involves the use of a solvent such as chloroform or ethyl acetate and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Dibutyl 4-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate ester can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of esters and ethers .
Scientific Research Applications
Dibutyl 4-hydroxybutyl phosphate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the extraction of lanthanide ions, which are important in various biological studies.
Medicine: Utilized in the solvent-detergent method for the production of immunoglobulin, aiding in the inactivation of viruses with lipid envelopes.
Industry: Employed in the extraction of lanthanide ions from solid and liquid materials by supercritical carbon dioxide.
Mechanism of Action
The mechanism of action of dibutyl 4-hydroxybutyl phosphate involves its interaction with various molecular targets and pathways. As a ligand, it binds to metal ions, facilitating their extraction and separation. In biological systems, it may interact with lipid membranes, aiding in the inactivation of viruses by disrupting their lipid envelopes.
Comparison with Similar Compounds
Phosphoric Acid Tributyl Ester: A precursor and metabolite of dibutyl 4-hydroxybutyl phosphate, used as a solvent in various applications.
Dibutyl Phosphate: Another related compound, used in the synthesis of glycosyl phosphates and as a catalyst in polymerization reactions.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile building block in chemical synthesis and as an effective ligand in the extraction of metal ions. Its ability to interact with lipid membranes also makes it valuable in biological and medical applications.
Biological Activity
Dibutyl 4-hydroxybutyl phosphate (DBHBP) is an organophosphate compound that has garnered attention due to its potential biological activity and toxicological implications. This article aims to provide a comprehensive overview of the biological activity of DBHBP, including its metabolic pathways, toxicological effects, and relevant case studies.
This compound is characterized by its chemical structure, which includes a phosphate group attached to a butyl chain and a hydroxyl group. The molecular formula is , and it has a pKa of approximately 0.88, indicating that it primarily exists in anionic form in environmental conditions .
Metabolism and Toxicokinetics
Research indicates that dibutyl phosphate undergoes metabolic conversion in biological systems. The primary metabolic pathway involves hydrolysis and subsequent degradation into various metabolites, including dibutyl hydrogen phosphate and butyl dihydrogen phosphate .
In animal studies, the absorption of DBHBP varies significantly based on the route of administration. For instance, studies have shown that when administered orally, a significant portion is excreted within 24 hours, primarily through urine. This rapid elimination suggests limited bioaccumulation potential in tissues .
Acute Toxicity
Acute toxicity studies demonstrate that DBHBP can induce significant effects on various organs, particularly the liver and urinary bladder. Elevated liver weights and changes in liver enzymes have been observed in repeated dose studies . The NOAEL (No Observed Adverse Effect Level) for liver toxicity in rats was determined to be 200 ppm, indicating that higher doses lead to cytotoxicity and hyperplasia in the urinary bladder .
Chronic Toxicity
Long-term exposure studies have raised concerns about the potential carcinogenic effects of DBHBP. The compound has been linked to urinary bladder alterations and possible neoplastic lesions due to non-genotoxic mechanisms involving chronic inflammation and cellular regeneration processes . Additionally, neurotoxic effects have been reported, with some studies indicating cholinesterase inhibition at high exposure levels .
Case Studies
Several case studies have evaluated the biological activity of DBHBP:
- Liver Toxicity Study : A two-year dietary study in rats revealed increased liver weights and hepatocyte hypertrophy at high doses. No significant accumulation of DBHBP was noted in the liver; however, changes in clinical chemistry parameters indicated hepatic stress .
- Urinary Bladder Study : In a chronic exposure study, alterations in urinary bladder epithelium were observed, leading to concerns about potential carcinogenicity. The study suggested that repeated exposure could result in increased incidences of bladder tumors due to regenerative processes following cytotoxic damage .
- Neurotoxicity Assessment : Research evaluating neurotoxic potential yielded mixed results. While some studies indicated no significant neurotoxic effects, others reported cholinergic symptoms associated with high doses of DBHBP, highlighting the need for further investigation into its neurotoxic mechanisms .
Summary of Findings
The biological activity of this compound is multifaceted, with significant implications for human health and environmental safety. Key findings include:
Parameter | Observation |
---|---|
Metabolism | Hydrolysis to various metabolites |
Acute Toxicity | Liver and urinary bladder affected |
Chronic Toxicity | Potential carcinogenic effects |
Neurotoxicity | Mixed results; cholinesterase inhibition reported |
Properties
IUPAC Name |
dibutyl 4-hydroxybutyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-3-5-10-15-18(14,16-11-6-4-2)17-12-8-7-9-13/h13H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYWSLOBYLLQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562857 | |
Record name | Dibutyl 4-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-75-1 | |
Record name | Dibutyl 4-hydroxybutyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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